molecular formula C6H6O3 B014891 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one CAS No. 307991-08-8

6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one

Cat. No. B014891
M. Wt: 126.11 g/mol
InChI Key: LCOGJKFAVXDKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one, commonly known as DBO, is a cyclic organic compound that has received significant attention from the scientific community due to its unique chemical and biological properties. DBO is a versatile compound that can be synthesized using various methods and has been shown to have a wide range of applications in scientific research.

Mechanism Of Action

The mechanism of action of DBO is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. DBO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.

Biochemical And Physiological Effects

DBO has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the treatment of infectious diseases. DBO has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DBO in scientific research is its versatility. DBO can be synthesized using various methods and can be used in a wide range of applications. However, one of the main limitations of using DBO is its stability. DBO is prone to degradation under certain conditions, which can affect its potency and purity.

Future Directions

There are several future directions for the use of DBO in scientific research. One potential application is in the development of new antimicrobial agents. DBO has been shown to have potent antimicrobial properties, and further research could lead to the development of new drugs to treat infectious diseases. Another potential application is in the development of new anti-inflammatory agents. DBO has been shown to have anti-inflammatory properties, and further research could lead to the development of new drugs to treat inflammatory diseases such as arthritis and asthma.
Conclusion:
In conclusion, DBO is a versatile compound that has received significant attention from the scientific community due to its unique chemical and biological properties. It can be synthesized using various methods and has been shown to have a wide range of applications in scientific research. Further research is needed to fully understand the mechanism of action of DBO and to explore its potential applications in the development of new drugs to treat infectious and inflammatory diseases.

Synthesis Methods

DBO can be synthesized using several methods, including the Diels-Alder reaction and the Prins reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile, while the Prins reaction involves the reaction between an aldehyde or ketone and an alkene. Both methods have been shown to yield high-quality DBO with excellent purity.

Scientific Research Applications

DBO has been extensively studied for its potential applications in scientific research. It has been shown to have potent antimicrobial properties and can be used to inhibit the growth of various bacterial and fungal strains. DBO has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.

properties

CAS RN

307991-08-8

Product Name

6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

6,8-dioxabicyclo[3.2.1]oct-3-en-2-one

InChI

InChI=1S/C6H6O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,5-6H,3H2

InChI Key

LCOGJKFAVXDKBI-UHFFFAOYSA-N

SMILES

C1C2C(=O)C=CC(O1)O2

Canonical SMILES

C1C2C(=O)C=CC(O1)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.